Tripropylene glycol monopropyl ether

Descripción general

Descripción

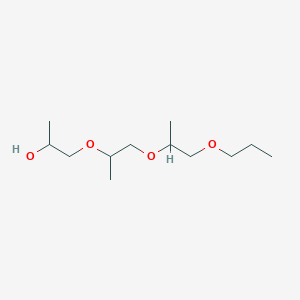

Tripropylene glycol monopropyl ether is a chemical compound with the molecular formula C₁₂H₂₆O₄. It is a member of the glycol ether family, which are compounds consisting of alkyl ethers based on glycols such as ethylene glycol or propylene glycol. Glycol ethers are commonly used as solvents in various industrial applications due to their excellent solvent properties and relatively high boiling points .

Mecanismo De Acción

Target of Action

Tripropylene Glycol Monopropyl Ether (TPGME) is primarily used as a cosolvent in water-based coatings and cleaners . It does not have a specific biological target as it is not designed to interact with biological systems in the same way that a drug or pesticide might. Instead, its role is to enhance the performance of products by improving solubility, reducing surface tension, and aiding in the formation of a uniform product.

Mode of Action

The mode of action of TPGME is largely physical rather than biochemical. As a cosolvent, it helps to dissolve other substances and improve the overall performance of a product. It can also lower the surface tension of liquids, which can improve the spreading and wetting properties of a product .

Result of Action

As a cosolvent, the primary result of TPGME’s action is the improved performance of the products in which it is used. This can include better solubility of other ingredients, improved spreading and wetting properties, and a more uniform final product .

Action Environment

The action of TPGME can be influenced by various environmental factors. For example, its solvency power can be affected by temperature and the presence of other solvents. Its stability can also be influenced by exposure to light, heat, and air. Tpgme is generally considered to be stable under normal storage conditions .

Análisis Bioquímico

Biochemical Properties

Tripropylene glycol monopropyl ether plays a significant role in biochemical reactions due to its hydrophilic and hydrophobic balance. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a cosolvent in enzymatic reactions, enhancing the solubility of hydrophobic substrates and facilitating enzyme-substrate interactions. The compound’s hydroxyl and ether groups enable it to form hydrogen bonds with biomolecules, thereby stabilizing enzyme structures and promoting catalytic activity .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can impact gene expression by influencing transcription factor activity. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic functions. For instance, it may act as a competitive inhibitor for certain enzymes by mimicking the substrate structure. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of byproducts that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance certain cellular functions without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range leads to noticeable changes in cellular and tissue function. Toxicological studies have highlighted the importance of determining safe exposure limits to avoid adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. The compound’s metabolism can influence metabolic flux and alter the levels of key metabolites. For instance, it may affect the glycolytic pathway by modulating the activity of glycolytic enzymes, thereby impacting energy production and cellular respiration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s hydrophilic and hydrophobic properties enable it to localize in different cellular compartments, influencing its accumulation and activity. Studies have shown that this compound can be efficiently transported to target tissues, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. This localization can influence the compound’s ability to modulate cellular processes and exert its biochemical effects .

Métodos De Preparación

Tripropylene glycol monopropyl ether is typically synthesized through the reaction of propylene oxide with propanol in the presence of a catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may include continuous or batch processes, with careful control of reaction parameters to ensure high yield and purity .

Análisis De Reacciones Químicas

Tripropylene glycol monopropyl ether can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Cleaning Agents

TPGPE is widely used in cleaning formulations due to its ability to lower surface tension and enhance cleaning efficiency. A study indicated that cleaning compositions containing TPGPE demonstrated significantly better performance compared to those with alternative glycol ethers. The effective concentration range for TPGPE in cleaning formulations is typically between 2% and 20% by weight .

Case Study : A patent described a cleaning composition that utilized TPGPE as a key ingredient, achieving superior results in surface cleaning tests compared to traditional agents .

Cosmetics and Personal Care Products

In the cosmetics industry, TPGPE serves as a solvent and emulsifier. Its low irritancy profile makes it suitable for use in skin care products. Clinical studies have shown that TPGPE does not cause dermal sensitization at typical usage concentrations, although some concerns about potential irritation remain .

Application Examples :

- Moisturizers

- Sunscreens

- Hair care products

Industrial Applications

TPGPE is utilized as an inert carrier solvent in various industrial formulations, including paints, varnishes, and inks. Its compatibility with other solvents enhances the stability and performance of these products.

Table 1: Industrial Applications of TPGPE

| Application Type | Description |

|---|---|

| Surface Coatings | Used as a solvent in paints and varnishes |

| Inks | Acts as a carrier solvent in printing inks |

| Pesticide Formulations | Serves as an inert carrier for active ingredients |

Environmental Impact and Safety

Research indicates that TPGPE is readily biodegradable, suggesting a lower environmental impact compared to less degradable compounds. Its estimated biodegradation potential is around 94%, indicating effective breakdown in wastewater treatment processes .

Comparación Con Compuestos Similares

Tripropylene glycol monopropyl ether can be compared with other similar compounds, such as:

- Propylene glycol propyl ether

- Tripropylene glycol methyl ether

- Di(propylene glycol) dimethyl ether

- Tri(propylene glycol) butyl ether These compounds share similar solvent properties but differ in their molecular structures and specific applications. This compound is unique due to its specific combination of propylene glycol units and propyl ether groups, which confer distinct physical and chemical properties .

Actividad Biológica

Tripropylene glycol monopropyl ether (TPGME) is a glycol ether that has garnered attention for its diverse applications in industrial, cosmetic, and pharmaceutical formulations. This article explores the biological activity of TPGME, focusing on its biochemical properties, cellular effects, and potential implications in various fields.

Chemical Structure and Properties

TPGME is characterized by its molecular formula and a molecular weight of approximately 218.34 g/mol. It features hydroxyl and ether functional groups that contribute to its hydrophilic-lipophilic balance, making it an effective solvent and cosolvent in various applications.

Target of Action

TPGME primarily functions as a cosolvent in formulations, enhancing the solubility of other compounds. Its physical properties allow it to lower surface tension, improving the spreading and wetting characteristics of liquids.

Mode of Action

The mode of action is largely physical; TPGME interacts with biomolecules through hydrogen bonding due to its hydroxyl groups. This interaction can stabilize enzyme structures and facilitate catalytic activity.

Enzymatic Interactions

TPGME plays a crucial role in biochemical reactions by acting as a cosolvent that enhances the solubility of hydrophobic substrates. It can modulate the activity of various enzymes by facilitating enzyme-substrate interactions, which may lead to changes in metabolic pathways .

Cellular Effects

Research indicates that TPGME influences several cellular processes:

- Cell Signaling : It can affect kinase and phosphatase activities, altering phosphorylation states of signaling proteins.

- Gene Expression : TPGME modulates transcription factor activity, impacting gene expression profiles.

- Metabolic Changes : It alters the activity of metabolic enzymes, leading to variations in metabolite levels within cells .

Cytotoxicity Studies

In vitro studies have shown that TPGME exhibits cytotoxicity at high concentrations (mM range) in specific cell types such as hepatocytes and cardiomyocytes. However, it is generally considered to have low toxicity at typical exposure levels used in formulations .

Safety Assessments

Clinical studies indicate minimal dermal sensitization but highlight concerns regarding irritation at higher concentrations. The CIR Expert Panel has assessed these factors in their safety evaluations .

Research Applications

TPGME's versatility extends to various research applications:

- Chemical Research : Used as a solvent in chemical reactions and processes.

- Biological Assays : Serves as a medium for biological experiments due to its favorable solvation properties.

- Pharmaceutical Formulations : Employed in the development of drug delivery systems and topical applications .

Case Studies

-

In Vitro Bioactivity Profiling :

A study assessed the bioactivity of TPGME alongside other glycol ethers. The results indicated that while TPGME showed some cytotoxic effects at elevated concentrations, it did not correlate strongly with in vivo toxicity data, suggesting a need for further investigation into its safety profile across different biological systems . -

Interactions with Other Solvents :

Investigations into binary mixtures involving TPGME revealed significant interactions that could influence the overall bioactivity and efficacy of formulations containing this compound .

Propiedades

IUPAC Name |

1-[1-(1-propoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4/c1-5-6-14-8-11(3)16-9-12(4)15-7-10(2)13/h10-13H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEHLQXXZMANPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC(C)OCC(C)OCC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid with an odor of ether; [Dow Chemical MSDS] | |

| Record name | Propanol, 1(or 2)-[methyl-2-(methyl-2-propoxyethoxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripropylene glycol propyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96077-04-2 | |

| Record name | Tripropylene glycol mono-n-propyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096077042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, 1(or 2)-[methyl-2-(methyl-2-propoxyethoxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri(propylene glycol) propyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.